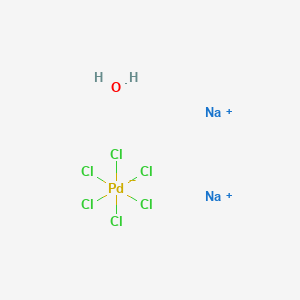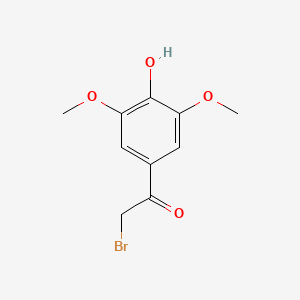
2-Methyl-1-phenylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a compound with the CAS Number 1989672-75-4 . It has a molecular weight of 227.78 and is a powder in physical form . It is stored at room temperature . The IUPAC name for this compound is N-isopropyl-2-methyl-1-phenylpropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Methyl-1-phenylpropan-1-amine hydrochloride” is 1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.78 .Aplicaciones Científicas De Investigación
Analytical Reference Standard
“2-Methyl-1-phenylpropan-1-amine hydrochloride” is used as an analytical reference standard . It is classified as a phenethylamine . This application is crucial in research and forensic applications .
Dietary Supplement
This compound is a positional isomer of methamphetamine that has been sold as a dietary supplement . However, it has been subsequently banned by the World Anti-Doping Agency .
Solvent-free Synthesis of Propargylamines
Propargylamines are a class of compounds with many pharmaceutical and biological properties . “2-Methyl-1-phenylpropan-1-amine hydrochloride” could potentially be used in the solvent-free synthesis of propargylamines .
Neurodegenerative Disorders Treatment
Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . “2-Methyl-1-phenylpropan-1-amine hydrochloride” being a similar compound, could potentially have similar applications .
Monoamine Oxidase Inhibitor
Pargyline, a similar compound, is a monoamine oxidase inhibitor . It is used for treating type 1 diabetes and the cardiovascular complications associated with it . “2-Methyl-1-phenylpropan-1-amine hydrochloride” could potentially have similar applications .
Cancer Treatment
Pargyline has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . “2-Methyl-1-phenylpropan-1-amine hydrochloride” could potentially have similar applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-methyl-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDSYIZUCSUNKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735000 |
Source


|
| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
24290-47-9 |
Source


|
| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)





![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)